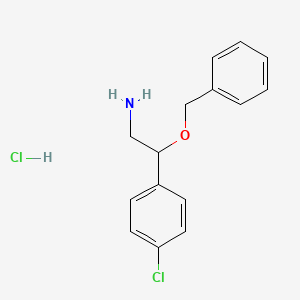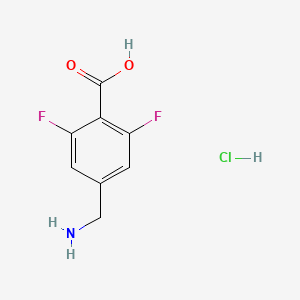![molecular formula C7H10F3NO2 B1382607 5-Azaspiro[2.3]hexane trifluoroacetate CAS No. 1466514-80-6](/img/structure/B1382607.png)
5-Azaspiro[2.3]hexane trifluoroacetate
Overview
Description
5-Azaspiro[2.3]hexane trifluoroacetate is a novel small molecule pharmaceutical compound that belongs to the class of spirocompounds. It is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound is orally bioavailable and can permeate the blood-brain barrier, making it a valuable candidate for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexane trifluoroacetate involves several key steps. One of the primary methods includes the reaction of a spirocyclic ketone with an amine reagent, followed by a series of reactions to obtain the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexane trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in a variety of functionalized derivatives.
Scientific Research Applications
5-Azaspiro[2.3]hexane trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its ability to permeate the blood-brain barrier and interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.3]hexane trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane trifluoroacetate
- 5-Azaspiro[2.5]octane trifluoroacetate
- 5-Azaspiro[3.3]heptane trifluoroacetate
Uniqueness
5-Azaspiro[2.3]hexane trifluoroacetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a smaller ring size, which can influence its reactivity, stability, and ability to interact with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZXVXPCWHTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)





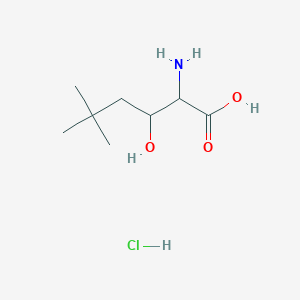
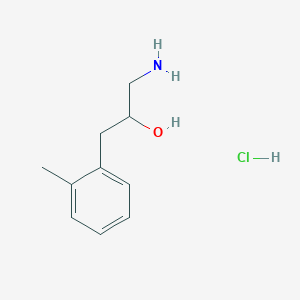

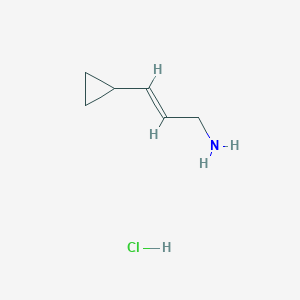
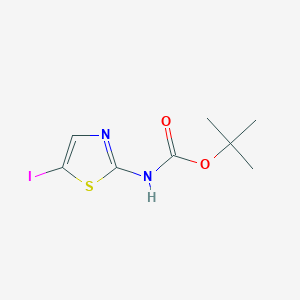
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)
